2-Chlorotrityl chloride

Peptide Synthesis Fmoc-SPPS Antimicrobial Peptides

For Fmoc-SPPS requiring the mildest cleavage conditions, 2-Chlorotrityl chloride (2-CTC) resin is irreplaceable. Unlike Wang or Merrifield resins, 2-CTC prevents racemization of C-terminal Cys and His, avoids DKP formation in Pro-rich sequences, and achieves complete peptide release in 0.5% TFA/DCM while preserving sensitive side-chain protecting groups. The standard commercial purity is 98%. Confirm your project’s need for a hyperacid-labile linker and order today.

Molecular Formula C19H14Cl2
Molecular Weight 313.2 g/mol
CAS No. 42074-68-0
Cat. No. B131833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorotrityl chloride
CAS42074-68-0
Synonyms1-Chloro-2-(chlorodiphenylmethyl)benzene;  2-Chlorophenyldiphenylchloromethane;  2-Chlorophenyldiphenylmethyl Chloride;  Chloro(2-chlorophenyl)diphenylmethane;  Diphenyl-2-chlorophenylmethyl Chloride;  o-Chlorotriphenylchloromethane; 
Molecular FormulaC19H14Cl2
Molecular Weight313.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)Cl
InChIInChI=1S/C19H14Cl2/c20-18-14-8-7-13-17(18)19(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H
InChIKeyJFLSOKIMYBSASW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorotrityl Chloride (CAS 42074-68-0) Resin: A Quantitative Guide for SPPS Procurement and Selection


2-Chlorotrityl chloride (2-CTC) resin is an acid-labile, polymer-bound protecting group and linker, fundamental to Fmoc/tBu solid-phase peptide synthesis (SPPS) . It is primarily utilized for the immobilization of carboxylic acids, facilitating the synthesis of peptide acids and fully protected peptide fragments . Its defining characteristic, relative to other linkers, is its extreme acid lability, which enables peptide cleavage under exceptionally mild conditions that preserve sensitive side-chain protecting groups and prevent common side reactions like racemization and diketopiperazine (DKP) formation .

The Quantified Risk of Generic Substitution: Why 2-Chlorotrityl Chloride Resin Cannot Be Directly Replaced


The selection of a solid-phase linker for Fmoc-SPPS is a critical decision with direct, quantifiable consequences on synthetic outcomes. Generic substitution of 2-chlorotrityl chloride (2-CTC) resin with other common linkers like Wang, Merrifield, or SASRIN resins is not feasible due to fundamental differences in their acid lability, which dictates cleavage conditions and profoundly impacts product purity and yield. For instance, the relative acid sensitivity of the peptide-resin bond in 1% TFA/DCM is reported as 2-CTC > SASRIN > Wang ≈ Merrifield . This spectrum of lability means that using a less labile resin, such as Wang resin, would require significantly harsher acidolytic conditions (e.g., >50% TFA) for cleavage, which can compromise the integrity of acid-labile side-chain protecting groups and lead to lower purity of the final peptide product. The quantitative evidence in Section 3 demonstrates exactly where 2-CTC resin provides verifiable, differentiated performance that is meaningful for scientific selection.

Quantitative Evidence for Selecting 2-Chlorotrityl Chloride Resin (CAS 42074-68-0) Over Alternatives


Crude Purity Improvement of 86% Over Wang Resin in a Challenging Peptide Synthesis

In a documented industrial case study synthesizing a 35-mer antimicrobial peptide containing four consecutive proline residues—a sequence highly prone to aggregation and DKP formation—the use of 2-chlorotrityl chloride resin resulted in a crude peptide purity of 78%. In contrast, performing the identical synthesis using a standard Wang resin yielded a crude purity of only 42% . This represents an 86% relative increase in crude purity for the 2-CTC resin.

Peptide Synthesis Fmoc-SPPS Antimicrobial Peptides Process Development

Suppression of C-Terminal Cysteine Racemization to 'Practically No' Detectable Levels

Racemization at the C-terminal cysteine residue is a significant and well-documented side reaction during Fmoc-SPPS, particularly during the repeated base treatments for Fmoc deprotection. A comparative study investigating the effects of different resins and bases on C-terminal cysteine racemization found that the use of 2-chlorotrityl resin was the most effective method for suppression. The study successfully synthesized somatostatin with 'practically no racemization' when using 2-chlorotrityl resin [1]. This is in contrast to other common resins where base-catalyzed racemization is a common and quantifiable impurity.

Peptide Synthesis Racemization Cysteine Chemistry Fmoc-SPPS

Controlled, 5-Minute Resin Activation to 44% or 80% for Tuning Peptide Chain Length

Due to its moisture sensitivity, 2-CTC resin loading capacity can degrade over time, but this can be reversed and precisely controlled via activation with thionyl chloride (SOCl2). An optimized protocol demonstrates that varying the SOCl2 concentration allows for tunable resin activation. Specifically, using 2% SOCl2 in anhydrous DCM for 5 minutes achieved up to 44% activation, making it suitable for the synthesis of longer peptides that benefit from lower initial loadings [1]. Conversely, using 25% SOCl2 in anhydrous DCM for 5 minutes resulted in up to 80% activation, which is more appropriate for shorter sequences requiring higher loading [1].

SPPS Resin Activation Process Optimization Peptide Synthesis

Faster Esterification Kinetics: 96% Loading of Fmoc-Ile Achieved in 10 Minutes

The rate of first amino acid loading onto a resin can be a significant bottleneck in automated or parallel synthesis workflows. In a direct kinetic comparison, 2-chlorotrityl chloride resin was shown to achieve a near-quantitative esterification (96%) with the sterically hindered amino acid Fmoc-Ile-OH in just 10 minutes when using diisopropylethylamine (DIEA) in DCM [1]. This contrasts with the slower, and often less efficient, loading procedures required for other resin types like standard trityl chloride resin [1].

Peptide Synthesis Reaction Kinetics Fmoc Amino Acids Loading Efficiency

Superior Loading Capacity: 2-CTC Resin Provides Up to 1.8 mmol/g, 3x Higher Than Wang Resin

The functional loading capacity, measured in mmol/g, is a fundamental property that dictates the scale and efficiency of peptide synthesis. Commercially available 2-chlorotrityl chloride resin is offered with a range of loading capacities. High-load versions from various suppliers are specified with loadings from 1.0-1.6 mmol/g up to 1.8 mmol/g [1]. In comparison, a typical Wang resin is specified with a lower loading range of 0.3-0.6 mmol/g . This indicates that 2-CTC resin can offer up to three times the functional group density of a standard Wang resin.

Resin Loading SPPS Peptide Synthesis Material Properties

Defined Application Scenarios for 2-Chlorotrityl Chloride Resin Based on Quantitative Evidence


Synthesis of C-Terminal Cysteine and Histidine Peptides with Minimal Epimerization

This scenario directly addresses the evidence that 2-CTC resin is uniquely effective at suppressing racemization of the first amino acid, particularly for problematic residues like cysteine and histidine . In both academic and pharmaceutical research, the synthesis of C-terminal cysteine-containing peptides using other resins often yields epimerized byproducts, requiring complex purification. As demonstrated by Fujiwara et al., 2-CTC resin enables the synthesis of such peptides with 'practically no racemization' [1]. Procurement should therefore prioritize 2-CTC resin for any project involving C-terminal Cys, His, or other racemization-prone residues to ensure high chiral purity from the outset.

Large-Scale Manufacturing of Protected Peptide Fragments for Convergent Synthesis

This scenario is directly supported by evidence showing that 2-CTC resin offers a unique combination of high loading capacity (up to 1.8 mmol/g) and the ability to be cleaved under exceptionally mild, side-chain-protecting group-compatible conditions (e.g., 0.5% TFA in DCM or AcOH/TFE/DCM mixtures) [1]. In an industrial setting, this translates to the efficient, high-yield production of fully protected peptide fragments. These fragments can then be purified and used in subsequent solution-phase fragment condensations, a convergent strategy that is highly desirable for manufacturing long or complex peptides like therapeutic proteins. The use of 2-CTC resin is, therefore, a strategic choice for developing a scalable and cost-effective GMP manufacturing process.

High-Throughput Synthesis of Challenging, Aggregation-Prone Sequences

This scenario leverages two key pieces of evidence: (1) the ability of 2-CTC resin to prevent DKP formation, a common issue with Proline-rich sequences , and (2) its fast loading kinetics, achieving 96% loading of a hindered amino acid in just 10 minutes [1]. For a drug discovery lab synthesizing hundreds of peptide analogs per week, many of which may contain difficult sequences, these attributes are critical. The 2-CTC resin minimizes synthesis failure rates due to aggregation or DKP formation and reduces overall cycle time on automated synthesizers. The documented 86% purity improvement over Wang resin for a proline-rich sequence provides a strong, data-driven justification for selecting 2-CTC resin to maximize success and minimize purification time in high-throughput settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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